molecular formula C8H17ClN2 B6224188 3-cyclopropyl-1-methylpiperazine hydrochloride CAS No. 2763751-34-2

3-cyclopropyl-1-methylpiperazine hydrochloride

Cat. No.: B6224188
CAS No.: 2763751-34-2
M. Wt: 176.7
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Description

3-Cyclopropyl-1-methylpiperazine hydrochloride is a chemical compound with the molecular formula C8H16ClN2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methylpiperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of piperazine derivatives, including this compound, often involves large-scale cyclization reactions. These reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-methylpiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

3-Cyclopropyl-1-methylpiperazine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-cyclopropyl-1-methylpiperazine hydrochloride include other piperazine derivatives such as:

  • 1-(3-chlorophenyl)piperazine
  • 1-(3-trifluoromethylphenyl)piperazine
  • N-methylpiperazine

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclopropyl and methyl substituents on the piperazine ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

2763751-34-2

Molecular Formula

C8H17ClN2

Molecular Weight

176.7

Purity

95

Origin of Product

United States

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